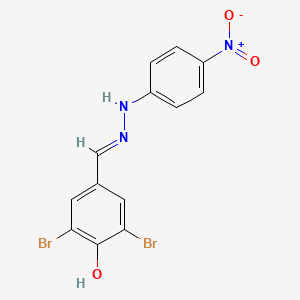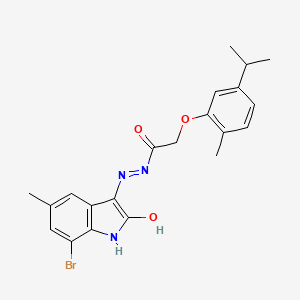![molecular formula C15H20N4 B6050624 3-{1-[(4-methyl-1H-imidazol-5-yl)methyl]-2-piperidinyl}pyridine](/img/structure/B6050624.png)
3-{1-[(4-methyl-1H-imidazol-5-yl)methyl]-2-piperidinyl}pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-{1-[(4-methyl-1H-imidazol-5-yl)methyl]-2-piperidinyl}pyridine is a chemical compound that belongs to the class of pyridine derivatives. It is commonly referred to as MIP and has been widely studied for its potential applications in scientific research.
Wirkmechanismus
MIP acts as a potent agonist of nAChRs, which are ligand-gated ion channels that allow the flow of ions across the cell membrane. Binding of MIP to nAChRs leads to the opening of the ion channel, resulting in the influx of cations such as sodium and calcium. This influx of ions leads to depolarization of the cell membrane, which triggers various downstream signaling pathways.
Biochemical and Physiological Effects:
MIP has been shown to have various biochemical and physiological effects. It has been shown to enhance cognitive function, improve memory, and increase attention span. MIP has also been shown to have anti-inflammatory properties, which may make it useful in the treatment of various inflammatory diseases. Additionally, MIP has been shown to have analgesic properties, which may make it useful in the treatment of pain.
Vorteile Und Einschränkungen Für Laborexperimente
MIP has several advantages for lab experiments. It has a high affinity for nAChRs, which makes it a useful tool for studying these receptors. Additionally, MIP has a high selectivity for certain subtypes of nAChRs, which allows for more specific studies. However, MIP has some limitations as well. It has a relatively short half-life, which may limit its usefulness in certain experiments. Additionally, MIP has a low solubility in water, which may make it difficult to work with in certain experimental settings.
Zukünftige Richtungen
There are several future directions for MIP research. One potential area of research is the development of MIP-based therapeutics for various diseases. MIP has been shown to have anti-inflammatory and analgesic properties, which may make it useful in the treatment of inflammatory diseases and pain. Additionally, MIP may have potential applications in the treatment of various neurological disorders such as Alzheimer's disease and schizophrenia. Another area of research is the development of new derivatives of MIP with improved properties such as increased solubility and longer half-life. Finally, MIP may have potential applications in the field of synthetic biology, where it could be used as a tool for designing new ion channels and receptors.
In conclusion, 3-{1-[(4-methyl-1H-imidazol-5-yl)methyl]-2-piperidinyl}pyridine, or MIP, is a chemical compound that has been extensively studied for its potential applications in scientific research. It has a high affinity for nAChRs and has been used as a tool to study the structure and function of these receptors. MIP has several biochemical and physiological effects and has potential applications in the treatment of various diseases. However, MIP has some limitations as well, and there is ongoing research aimed at developing new derivatives with improved properties.
Synthesemethoden
The synthesis of MIP involves the reaction between 4-methyl-1H-imidazole-5-carbaldehyde and 2-piperidinylmagnesium bromide, followed by the reaction with 3-bromopyridine. The resulting compound is then purified using column chromatography. This synthesis method has been optimized to produce high yields of MIP with a purity of over 98%.
Wissenschaftliche Forschungsanwendungen
MIP has been extensively studied for its potential applications in scientific research. It has been shown to have a high affinity for nicotinic acetylcholine receptors (nAChRs), which are involved in various physiological processes such as learning, memory, and addiction. MIP has been used as a tool to study the structure and function of nAChRs, as well as their role in various diseases such as Alzheimer's disease and schizophrenia.
Eigenschaften
IUPAC Name |
3-[1-[(5-methyl-1H-imidazol-4-yl)methyl]piperidin-2-yl]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4/c1-12-14(18-11-17-12)10-19-8-3-2-6-15(19)13-5-4-7-16-9-13/h4-5,7,9,11,15H,2-3,6,8,10H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQXVIHXBLKDMOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN1)CN2CCCCC2C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-amino-2-[(3,4-dichlorobenzyl)thio]-4(3H)-pyrimidinone](/img/structure/B6050546.png)
![N-methyl-N-[(5-methyl-1H-pyrazol-3-yl)methyl]-6-[3-(trifluoromethyl)phenyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B6050548.png)
![5-methyl-N-[(1-{[1-(3-methylphenyl)-1H-imidazol-2-yl]methyl}-3-piperidinyl)methyl]-3-isoxazolecarboxamide](/img/structure/B6050554.png)
![1-(4-ethyl-1-piperazinyl)-3-[3-({methyl[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B6050567.png)
![2-methyl-N-[3-(methylthio)phenyl]-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6050577.png)
![[1-({1-[(2E)-3-phenyl-2-propen-1-yl]-1H-1,2,3-triazol-4-yl}carbonyl)-4-piperidinyl](2-thienyl)methanol](/img/structure/B6050582.png)
![1-(3-methoxyphenyl)-5-[(2-methyl-1H-indol-3-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6050589.png)
![N-ethyl-4-{[1-(3-pyridinylcarbonyl)-4-piperidinyl]oxy}-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B6050615.png)
![1-[2-(4-chlorophenyl)ethyl]-6-oxo-N-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylmethyl)-3-piperidinecarboxamide](/img/structure/B6050623.png)

![5-{5-[3-(benzylamino)-2-cyano-3-oxo-1-propen-1-yl]-2-furyl}-2-chlorobenzoic acid](/img/structure/B6050636.png)

![1-[(1-butyryl-4-piperidinyl)carbonyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B6050650.png)
![2-{4-amino-6-[2-(2-thienyl)vinyl]-1,3,5-triazin-2-yl}phenol](/img/structure/B6050653.png)